molecular formula C32H21FN4OS B15173909 (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile

Cat. No.: B15173909
M. Wt: 528.6 g/mol
InChI Key: AZULMCXCWBGJTJ-JJIBRWJFSA-N
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Description

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile is a complex organic molecule featuring a benzothiazole ring, a pyrazole ring, and a fluorobenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for targeting specific biological pathways and disease mechanisms.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile lies in its combination of structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H21FN4OS

Molecular Weight

528.6 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C32H21FN4OS/c33-28-14-5-4-9-23(28)21-38-27-13-8-10-22(18-27)31-25(20-37(36-31)26-11-2-1-3-12-26)17-24(19-34)32-35-29-15-6-7-16-30(29)39-32/h1-18,20H,21H2/b24-17+

InChI Key

AZULMCXCWBGJTJ-JJIBRWJFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)/C=C(\C#N)/C5=NC6=CC=CC=C6S5

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C=C(C#N)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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